Methane, iodo(methylsulfonyl)-

Descripción general

Descripción

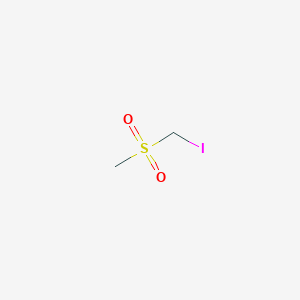

Methane, iodo(methylsulfonyl)- is an organosulfur compound with the chemical formula CH₃SO₂CH₂I It is a derivative of methane where one hydrogen atom is replaced by an iodomethylsulfonyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methane, iodo(methylsulfonyl)- can be synthesized through the reaction of methanesulfonyl chloride with iodomethane in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the chloride group with the iodomethyl group.

Industrial Production Methods

Industrial production of methane, iodo(methylsulfonyl)- often involves the use of large-scale reactors where methanesulfonyl chloride and iodomethane are combined in the presence of a suitable base. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

Methane, iodo(methylsulfonyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The sulfonyl group can be oxidized to form sulfonic acids or sulfonates.

Reduction Reactions: The compound can be reduced to form sulfides or thiols.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines are commonly used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution: Products include methanesulfonyl derivatives with different functional groups replacing the iodine atom.

Oxidation: Products include methanesulfonic acid or methanesulfonates.

Reduction: Products include methanesulfide or methanethiol derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl iodide is widely recognized as a potent methylating agent in organic chemistry. It is employed to introduce methyl groups into various substrates, facilitating the synthesis of complex organic molecules.

Key Applications:

- Methylation Reactions: Methyl iodide is utilized to methylate nucleophiles such as amines, phenols, and carboxylic acids.

- Synthesis of Pharmaceuticals: It plays a crucial role in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory drugs.

Table 1: Methylation Reactions Using Methyl Iodide

| Substrate Type | Product Example | Reaction Conditions |

|---|---|---|

| Amines | N-Methylated Amines | Base-catalyzed conditions |

| Phenols | Methylated Phenols | Basic or acidic conditions |

| Carboxylic Acids | Methyl Esters | Acidic conditions |

Pharmaceutical Applications

Methyl iodide's biological activity has led to its exploration in pharmacology and toxicology. It has been investigated for potential therapeutic uses due to its ability to interact with biological systems.

Case Study: Anticancer Properties

- Research indicates that methyl iodide can induce apoptosis in certain cancer cell lines. A study demonstrated that treatment with methyl iodide resulted in significant cell death in breast cancer cells through the activation of specific apoptotic pathways .

Environmental Science

In environmental chemistry, methyl iodide has been studied for its role in atmospheric processes and as a potential marker for biogenic emissions from the ocean.

Key Insights:

- Ozone Depletion Potential: Methyl iodide contributes to stratospheric ozone depletion. Its atmospheric presence has raised concerns regarding its environmental impact.

- Biogenic Emissions: Studies show that methyl iodide is emitted from marine sources and plays a role in the natural sulfur cycle .

Agricultural Applications

Methyl iodide has been explored as a soil fumigant due to its efficacy against pests and pathogens.

Use in Agriculture:

- Soil Fumigation: It is used for controlling nematodes and weeds in agricultural soils. Its application has been shown to improve crop yield by reducing soil-borne diseases .

Table 2: Agricultural Uses of Methyl Iodide

| Application Type | Target Organism | Efficacy |

|---|---|---|

| Soil Fumigation | Nematodes | High efficacy |

| Pest Control | Soil-borne pathogens | Effective against various pathogens |

Mecanismo De Acción

The mechanism of action of methane, iodo(methylsulfonyl)- involves the reactivity of the iodomethylsulfonyl group. The iodine atom is highly reactive and can undergo nucleophilic substitution, while the sulfonyl group can participate in oxidation and reduction reactions. These properties make it a versatile reagent in chemical synthesis and modification of molecules.

Comparación Con Compuestos Similares

Similar Compounds

Methanesulfonyl Chloride: Similar in structure but with a chlorine atom instead of iodine. It is less reactive in nucleophilic substitution reactions.

Methanesulfonic Acid: Contains a sulfonic acid group instead of the iodomethylsulfonyl group. It is primarily used as a strong acid in various applications.

Iodomethane: Contains an iodine atom bonded to a methyl group without the sulfonyl group. It is more volatile and less stable than methane, iodo(methylsulfonyl)-.

Uniqueness

Methane, iodo(methylsulfonyl)- is unique due to the presence of both the iodomethyl and sulfonyl groups, which confer distinct reactivity and stability. This combination allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry and industrial applications.

Actividad Biológica

Methane, iodo(methylsulfonyl)-, commonly known as methyl iodide (chemical formula: CH₃I), is an organoiodine compound characterized by the presence of an iodine atom attached to a methyl group. This compound has garnered interest in various fields, particularly in toxicology and pharmacology, due to its biological activity and potential applications as a methylating agent in organic synthesis.

Methyl iodide is a colorless, volatile liquid with a sweet odor and a molecular weight of 141.94 g/mol. Its structure allows it to act effectively as a methylating agent, which is critical in various chemical reactions. The iodine atom serves as an excellent leaving group in nucleophilic substitution reactions, enhancing its reactivity compared to other halogenated compounds like methyl chloride and methyl bromide.

| Compound | Chemical Formula | Key Features | Unique Aspects |

|---|---|---|---|

| Methyl Chloride | CH₃Cl | Less toxic than methyl iodide; gaseous at room temp | Weaker alkylating agent |

| Methyl Bromide | CH₃Br | Intermediate toxicity; used as a pesticide | More stable than methyl iodide |

| Ethyl Iodide | C₂H₅I | Similar reactivity but larger molecular size | Reactivity decreases with increased size |

| Dimethyl Sulfate | (CH₃)₂SO₄ | Used for methylation but more toxic | Stronger alkylating agent than methyl iodide |

Biological Activity

Methyl iodide exhibits notable biological activity that has been explored in various studies:

- Toxicological Effects : Methyl iodide is recognized for its potential toxicity. It acts as a fumigant insecticide and can cause adverse effects on human health and the environment. Studies indicate that exposure can lead to respiratory issues and skin irritation due to its volatile nature .

- Pharmacological Applications : The compound has been investigated for its role in organic synthesis, particularly in the production of pharmaceuticals through methylation processes. Its ability to introduce methyl groups into various substrates makes it valuable in medicinal chemistry .

- Mechanism of Action : The mechanism by which methyl iodide exerts its biological effects involves alkylation of nucleophilic sites within biological molecules, such as DNA and proteins. This can lead to mutagenic effects, which are a significant concern in toxicological assessments .

Case Studies

Several case studies have highlighted the implications of methyl iodide's biological activity:

- Study on Toxicity : A study published in Environmental Health Perspectives assessed the inhalation toxicity of methyl iodide in laboratory animals. Results indicated that acute exposure led to significant respiratory distress and histopathological changes in lung tissues .

- Pharmacological Research : Research conducted by the American Chemical Society demonstrated the efficacy of methyl iodide in synthesizing complex organic molecules used in drug development, showcasing its utility beyond toxicity concerns .

- Environmental Impact Assessment : Investigations into the environmental fate of methyl iodide revealed its potential for atmospheric degradation and contribution to greenhouse gas emissions. This aspect emphasizes the need for careful regulation of its use .

Propiedades

IUPAC Name |

iodo(methylsulfonyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5IO2S/c1-6(4,5)2-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVASOSMFQFWWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5IO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30467728 | |

| Record name | Methane, iodo(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

798568-07-7 | |

| Record name | Methane, iodo(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30467728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.